molecular formula C20H24N4O3 B3025878 4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol CAS No. 94758-81-3

4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol

Cat. No. B3025878
CAS RN: 94758-81-3
M. Wt: 368.4 g/mol
InChI Key: KWJGAOHXZYKBKR-UHFFFAOYSA-N
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Description

4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol, or 4-DEBN, is an organic compound with a wide range of applications in scientific research. It is a derivative of phenol, and its unique structure allows it to be used in a variety of contexts, such as in the synthesis of dyes, as a reagent in organic syntheses, and as a fluorescent probe in biological studies. In

Scientific Research Applications

Synthesis and Photo-Physical Characteristics

  • Novel derivatives, including 4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol, have been synthesized and studied for their photo-physical properties. These compounds exhibit unique absorption-emission properties due to excited state intra-molecular proton transfer, showing dual emission characteristics and thermal stability up to 200°C (Padalkar et al., 2011).

Antimicrobial Activity

  • Derivatives of 4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol have been synthesized and demonstrated significant in vitro antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger (Padalkar et al., 2016).

Complex Formation and Characterization

  • These compounds have been used to form metal complexes, which were characterized and found to possess enhanced antimicrobial activities. Their thermal properties and electrochemical behavior were also studied (Padalkar et al., 2011).

Fluorescent Sensors

  • Certain derivatives have been developed as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. They exhibit significant absorption and emission spectral changes upon coordination with these ions, indicating their potential as sensitive and selective analytical tools (Suman et al., 2019).

DNA Topoisomerase Inhibition

  • Some benzimidazole derivatives, including variants of 4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol, have been found to inhibit mammalian type I DNA topoisomerases, which could have implications in cancer research and therapy (Alpan et al., 2007).

Solvent Effects on Complexation

  • The effects of different solvents on the complexation behavior of these compounds have been investigated, revealing insights into their chemical properties and potential applications in various solvent environments (Tavman, 2006).

properties

IUPAC Name

4-[[1-[2-(diethylamino)ethyl]-5-nitrobenzimidazol-2-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-3-22(4-2)11-12-23-19-10-7-16(24(26)27)14-18(19)21-20(23)13-15-5-8-17(25)9-6-15/h5-10,14,25H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJGAOHXZYKBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401341972
Record name 4-[[1-[2-(Diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol

CAS RN

94758-81-3
Record name 4'-Hydroxylnitazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094758813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[[1-[2-(Diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYLNITAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW434WNL25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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